N-Allylnormetazocine hydrochloride, also known as alazocine or SKF-10047, is a synthetic compound belonging to the benzomorphan family of opioids. It is primarily recognized for its analgesic properties and its role as a sigma receptor agonist. First synthesized in the mid-20th century, this compound has never been marketed for clinical use but has been extensively studied for its pharmacological effects, particularly in relation to sigma receptors and opioid receptors.
N-Allylnormetazocine hydrochloride is derived from metazocine, another member of the benzomorphan class. Its synthesis involves modifications to the chemical structure of metazocine to enhance its pharmacological profile. The compound is available through various chemical suppliers, including Sigma-Aldrich and MedChemExpress, where it can be obtained for research purposes.
N-Allylnormetazocine hydrochloride is classified as:
The synthesis of N-Allylnormetazocine hydrochloride involves several key steps:
The detailed synthetic pathway can be summarized as follows:
The molecular structure of N-Allylnormetazocine hydrochloride can be described by the following characteristics:
N-Allylnormetazocine hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of N-Allylnormetazocine hydrochloride involves:
Data indicates that its binding affinities vary significantly across different receptor types, influencing both therapeutic and side effects.
Relevant physical data includes:
N-Allylnormetazocine hydrochloride has several scientific uses:
N-Allylnormetazocine (NANM; SKF-10,047), a benzomorphan derivative synthesized in the 1960s, was initially classified as an opioid receptor agonist due to its structural similarity to morphine analogs and its potent analgesic effects. In 1976, Martin et al. proposed a three-receptor opioid model (μ, κ, σ) to explain the paradoxical effects of certain benzomorphans. They designated σ as a novel opioid subtype responsible for the "psychotomimetic" effects observed with NANM, including dysphoria, hallucinations, and tachycardia in humans. This model posited that σ-mediated effects were naloxone-reversible, implying opioidergic mechanisms [4] [5].
However, critical contradictions emerged:
This phase represented a fundamental misattribution where phenomenological effects (analgesia + hallucinations) were conflated with receptor homology.
Table 1: Key Binding Affinities of NANM Enantiomers
Target | (+)-NANM Affinity (Ki, nM) | (−)-NANM Affinity (Ki, nM) | Method |
---|---|---|---|
σ1 Receptor | 48–66 | 1,800–4,657 | Guinea pig brain membranes |
μ-Opioid Receptor | 1,900 | 3.0 | Guinea pig brain membranes |
κ-Opioid Receptor | 1,600 | 4.7 | Guinea pig brain membranes |
NMDA-PCP Site | 225 | 504 | Rat brain membranes |
Data synthesized from [1] [4] [5].
The reclassification of σ sites as non-opioid receptors emerged through rigorous pharmacological disentanglement in the 1980s–1990s:
Step 1: Separation from Opioid Receptors
Step 2: Differentiation from NMDA Receptors
Step 3: Subtype Identification (σ1/σ2) and Molecular Characterization
This tripartite distinction—opioid ((−)-NANM), NMDA (PCP site), and sigma ((+)-NANM)—reshaped neuropharmacology.
NANM’s complex pharmacology necessitated a paradigm shift in understanding benzomorphan derivatives:
Clarification of Psychotomimetic Mechanisms
Impact on Drug Design
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7